イムレコキシブ
概要
説明
イムレコキシブは、シクロオキシゲナーゼ-2(COX-2)選択的非ステロイド性抗炎症薬(NSAID)です。COX-1とCOX-2のバランスのとれた阻害戦略によって発見されました。 イムレコキシブは、主に骨関節炎に伴う痛みを伴う症状の緩和に適応されています 。 2011年の承認以来、特発性肺線維症、術後疼痛、手足症候群、軸性脊椎関節炎、COVID-19、軟骨損傷、肺癌や大腸癌などの特定の悪性腫瘍など、さまざまな適応症におけるオフラベル使用の可能性を示しています .
科学的研究の応用
Imrecoxib has a wide range of scientific research applications:
作用機序
イムレコキシブは、炎症過程に関与するCOX-2酵素を選択的に阻害することで効果を発揮します。 COX-2を阻害することで、イムレコキシブは、プロ炎症性プロスタグランジンの産生を抑制し、痛みと炎症を軽減します 。 関与する分子標的と経路には、COX-2、血管内皮増殖因子(VEGF)-C、およびマトリックスメタロプロテアーゼ(MMP)-9の発現のダウンレギュレーションが含まれます .
類似化合物の比較
イムレコキシブは、セレコキシブやロフェコキシブなどの他のCOX-2選択的阻害剤と比較されています。これらの化合物はすべて同様の作用機序を共有していますが、イムレコキシブにはいくつかの独自の特徴があります。
高血圧の発症率が低い: イムレコキシブは、他のCOX-2阻害剤と比較して、新規発症高血圧の発症率が低くなっています.
消化器系の安全性: 非選択的NSAIDと比較して、消化器系の毒性が少ないです.
類似した化合物には、以下が含まれます。
セレコキシブ: 類似の適応症に使用される別のCOX-2選択的阻害剤です.
ロフェコキシブ: 心臓血管のリスクのために市場から撤退されたCOX-2選択的阻害剤です.
イムレコキシブは、COX-1とCOX-2のバランスのとれた阻害により、高齢者や消化器系および心臓血管の副作用のリスクが高い患者に適しています .
生化学分析
Biochemical Properties
Imrecoxib plays a significant role in biochemical reactions by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Imrecoxib interacts with cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory effects .
Cellular Effects
Imrecoxib affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, imrecoxib has been shown to reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukin-1β and matrix metalloproteinases, in chondrocytes. This reduction helps in alleviating inflammation and protecting cartilage from degradation .
Molecular Mechanism
The molecular mechanism of imrecoxib involves its selective inhibition of cyclooxygenase-2. By binding to the active site of cyclooxygenase-2, imrecoxib prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain. Additionally, imrecoxib has been shown to modulate the expression of various genes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imrecoxib have been observed to change over time. The stability and degradation of imrecoxib are critical factors that influence its long-term effects on cellular function. Studies have shown that imrecoxib remains stable under physiological conditions, but its efficacy may decrease over time due to metabolic degradation. Long-term studies have demonstrated that imrecoxib can maintain its anti-inflammatory effects for extended periods, although the degree of efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of imrecoxib vary with different dosages in animal models. At lower doses, imrecoxib effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, imrecoxib may exhibit toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of imrecoxib plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Imrecoxib is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolic pathways of imrecoxib involve hydroxylation and carboxylation, leading to the formation of its main metabolites. These metabolites are further conjugated and excreted from the body. Imrecoxib’s interaction with cytochrome P450 enzymes can influence its metabolic flux and the levels of its metabolites .
Transport and Distribution
Imrecoxib is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Imrecoxib’s localization and accumulation within specific tissues are influenced by its binding affinity to these transporters and proteins. This distribution is crucial for its therapeutic effects, as it ensures that imrecoxib reaches the target sites of inflammation .
Subcellular Localization
The subcellular localization of imrecoxib plays a significant role in its activity and function. Imrecoxib is primarily localized in the cytoplasm, where it interacts with cyclooxygenase-2. Post-translational modifications and targeting signals may direct imrecoxib to specific cellular compartments, enhancing its efficacy. The subcellular localization of imrecoxib ensures that it exerts its effects precisely at the sites of inflammation .
準備方法
イムレコキシブの合成には、いくつかの重要なステップが含まれます。
臭素化反応:
カップリング反応: INT-1は、パラジウムと無機塩の存在下で、4-メチルチオフェニルボロン酸とカップリングしてINT-2を形成します。
酸化反応: INT-2は、m-クロロ過安息香酸と反応してINT-3を生成します。
バートン-ザードピロール合成: INT-3は、アルカリ性条件下で2,2-ジエトキシ-1-イソシアノエタンと反応してINT-4を生成します。
過酸化水素反応: 次に、INT-4は過酸化水素と反応してINT-5を形成します。
N-アルキル化反応: 最後に、INT-5はアルカリ性条件下でジプロピル硫酸でN-アルキル化反応を行い、イムレコキシブを得ます.
化学反応の分析
イムレコキシブは、さまざまな化学反応を起こします。これには以下が含まれます。
これらの反応で一般的に使用される試薬や条件には、以下が含まれます。
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤:
触媒: パラジウムは、カップリング反応で一般的に使用されます。
科学研究の応用
イムレコキシブは、さまざまな科学研究で応用されています。
類似化合物との比較
Imrecoxib is compared with other COX-2 selective inhibitors such as celecoxib and rofecoxib. While all these compounds share a similar mechanism of action, imrecoxib has some unique features:
Lower Incidence of Hypertension: Imrecoxib has a lower incidence of new-onset hypertension compared to other COX-2 inhibitors.
Gastrointestinal Safety: It has fewer gastrointestinal toxicities compared to non-selective NSAIDs.
Drug Interactions: Imrecoxib has a weaker risk of drug interactions compared to celecoxib.
Similar compounds include:
Celecoxib: Another COX-2 selective inhibitor used for similar indications.
Rofecoxib: A COX-2 selective inhibitor that was withdrawn from the market due to cardiovascular risks.
Imrecoxib’s balanced inhibition of COX-1 and COX-2 makes it more suitable for elderly patients and those with a higher risk of gastrointestinal and cardiovascular side effects .
特性
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395683-14-4 | |
Record name | Imrecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imrecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IMRECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imrecoxib?
A1: Imrecoxib exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]
Q2: How does the selectivity of imrecoxib for COX-2 compare to other NSAIDs?
A2: Imrecoxib is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]
Q3: What are the downstream effects of COX-2 inhibition by imrecoxib?
A3: By inhibiting COX-2, imrecoxib reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]
Q4: What is the molecular formula and weight of imrecoxib?
A4: This information is not explicitly provided in the provided research abstracts.
Q5: Is there any spectroscopic data available for imrecoxib?
A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for imrecoxib.
Q6: What is known about the stability of imrecoxib under various conditions?
A6: Research indicates that imrecoxib demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]
Q7: Does imrecoxib exhibit any catalytic properties?
A7: Imrecoxib is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.
Q8: Have any computational studies been conducted on imrecoxib?
A8: Yes, molecular docking studies have been performed to investigate the binding affinity of imrecoxib to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of imrecoxib?
A9: The provided research abstracts primarily focus on the clinical evaluation of imrecoxib tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.
Q10: Is there information regarding the compliance of imrecoxib development and production with SHE regulations?
A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of imrecoxib. Details about its manufacturing processes and compliance with SHE regulations are not discussed.
Q11: What is the ADME profile of imrecoxib?
A12: Imrecoxib is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]
Q12: Are there any known drug-drug interactions with imrecoxib?
A13: While imrecoxib is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]
Q13: What preclinical models have been used to investigate the efficacy of imrecoxib?
A13: Preclinical studies have employed various animal models, including:
- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of imrecoxib. []
- Rat adjuvant-induced arthritis: This model evaluates the efficacy of imrecoxib in chronic inflammatory arthritis. []
- A549 cell nude mice xenograft model: This model explores the potential of imrecoxib in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []
Q14: What clinical trials have been conducted with imrecoxib?
A14: Several clinical trials have investigated the efficacy and safety of imrecoxib in humans, mainly focusing on:
- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of imrecoxib in relieving pain and improving function in patients with knee OA. [, ]
- Axial Spondyloarthritis (axSpA): Studies have shown imrecoxib to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
- Postoperative Pain: Imrecoxib has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]
Q15: Are there any known mechanisms of resistance to imrecoxib?
A15: The provided research abstracts do not specifically address resistance mechanisms to imrecoxib.
Q16: Have any targeted drug delivery strategies been explored for imrecoxib?
A16: The research abstracts provided do not discuss targeted drug delivery strategies for imrecoxib.
Q17: What analytical methods have been used to characterize and quantify imrecoxib?
A17: Several analytical techniques have been employed in imrecoxib research:
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying imrecoxib and its metabolites in various matrices, including tablets and biological samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of imrecoxib and its metabolites in biological samples, particularly plasma. [, , ]
Q18: Is there information available regarding the environmental impact and degradation of imrecoxib?
A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of imrecoxib.
Q19: Has imrecoxib been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?
A19: Yes, several studies have compared imrecoxib with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:
- Efficacy: Studies suggest comparable efficacy between imrecoxib and celecoxib in managing OA and axSpA. [, , ]
- Safety: Imrecoxib appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
- Cost-Effectiveness: Research indicates that imrecoxib may be more cost-effective than celecoxib for treating OA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。